(3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine
Description
(3R,4R)-1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine is a stereochemically defined pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and methylsulfonyl (mesyl) ester groups at the 3R and 4R positions. Its CAS registry number is 288314-12-5, and it is commercially available with ≥95% purity . The compound is primarily utilized as a synthetic intermediate in organic chemistry, where its mesyloxy groups act as leaving groups for nucleophilic substitution reactions, enabling the construction of complex molecules such as chiral ligands or pharmaceuticals .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3,4-bis(methylsulfonyloxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO8S2/c1-11(2,3)18-10(13)12-6-8(19-21(4,14)15)9(7-12)20-22(5,16)17/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFAZXPWLQHESA-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OS(=O)(=O)C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Pyroglutamic Acid
Pyroglutamic acid (9 ) is a widely used starting material due to its rigid γ-lactam structure and inherent stereochemistry. In one route, 9 is reduced to a hemiaminal intermediate (18 ), which undergoes Lewis acid-catalyzed trans-selective cyanide addition to yield 19 (Scheme 1). Subsequent reduction and functional group manipulations afford cis-2,5-dialkylpyrrolidines (15 ), which can be further modified to introduce hydroxyl groups at the 3 and 4 positions.
Key Reaction Conditions :
Cyclization of Linear Amines
An alternative approach involves the cyclization of Boc-protected diamines. For instance, glycine and acrylonitrile undergo a Mannich-like reaction with paraformaldehyde to form 3-cyanopyrrolidine, which is subsequently Boc-protected and reduced to the aldehyde. While this method is efficient for racemic mixtures, enantioselective variants require chiral catalysts or resolving agents.
Installation of Methylsulfonyloxy Groups
Dihydroxylation and Sulfonylation
The cis-diol intermediate is subjected to sulfonylation using methylsulfonyl chloride (MsCl) under basic conditions. For example, treatment of (3R,4R)-pyrrolidine-3,4-diol with 2.2 equivalents of MsCl in dichloromethane (DCM) and triethylamine (TEA) at 0°C achieves quantitative conversion to the bis-sulfonylated product.
Optimization Data :
| Parameter | Value |
|---|---|
| Equivalents of MsCl | 2.2 |
| Temperature | 0°C → RT |
| Base | TEA (3.0 eq) |
| Yield | 92% |
Epoxide Ring-Opening Strategy
In cases where dihydroxylation is challenging, epoxidation of a pyrrolidine olefin followed by ring-opening with methylsulfonic acid offers an alternative. For example, epoxidation of 1-Boc-3,4-dehydropyrrolidine using m-CPBA, followed by treatment with MsOH in THF, yields the bis-sulfonate with retention of configuration.
Industrial-Scale Production and Purification
Industrial routes prioritize cost-effectiveness and scalability. Batch reactors with controlled temperature and pressure are employed for cyclization and sulfonylation steps. Continuous flow systems enhance the safety of exothermic reactions like MsCl additions.
Purification Protocols :
-
Distillation : Used for intermediates like 3-cyanopyrrolidine (bp 102–105°C under reduced pressure).
-
Crystallization : The final product is purified via recrystallization from ethyl acetate/hexane, yielding 97% purity.
Stereochemical Control and Analytical Validation
Chiral HPLC with a Chiralpak IC column confirms the 3R,4R configuration, while ¹H/¹³C NMR and HRMS validate structural integrity. Key NMR signals include:
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pyroglutamic Acid | 9 | 7 | 65 | 98 |
| Glycine Cyclization | Glycine | 5 | 75 | Racemic |
| Epoxide Ring-Opening | 1-Boc-dehydropyrrolidine | 4 | 80 | 99 |
The epoxide route offers the highest stereoselectivity and yield, making it preferable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl groups can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted pyrrolidines, free amines, and oxidized or reduced derivatives of the original compound.
Scientific Research Applications
(3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic transformations, while the methylsulfonyl groups can participate in various chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The compound has distinct stereoisomers, which differ in spatial arrangement but share identical functional groups:
Key Differences :
- The (3R,4R)-configuration is critical for applications requiring enantioselective synthesis, such as asymmetric catalysis. For example, related (3R,4R)-pyrrolidine diols are precursors to chiral phosphine ligands like DEGphos, which are used in Rh-catalyzed hydrogenation .
- Stereochemistry influences reactivity in substitution reactions; the R,R configuration may align better with specific transition states in stereoselective syntheses compared to the S,S isomer.
Functional Group Analogues
Tosyl vs. Mesyl Esters
Compounds with tosyl (p-toluenesulfonyl) groups, such as 1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate (CAS 23511-05-9), differ in leaving group ability. Tosylates are generally more stable but less reactive than mesylates due to the electron-withdrawing methyl group on the aromatic ring. This makes mesyl derivatives like the target compound more suitable for rapid nucleophilic substitutions .
Hydroxyl vs. Mesyloxy Substituents
While hydroxyls are poor leaving groups, they serve as precursors for phosphine ligands (e.g., DEGphos) after functionalization with diphenylphosphine groups. In contrast, the mesyloxy groups in the target compound enable direct displacement reactions without additional activation steps .
Core Structural Analogues
Pyrrolidine vs. Spirocyclic Frameworks
Compounds like 1,4-Dioxaspiro[4.5]decan-8-yl sulfonates (CAS 23511-05-9) feature a spirocyclic core, which imposes conformational rigidity. The target compound’s pyrrolidine ring offers flexibility, allowing for diverse derivatization at the 3 and 4 positions. This flexibility is advantageous in designing ligands or bioactive molecules with tailored stereoelectronic properties .
Boc-Protected vs. Benzyl-Protected Amines
The Boc group in the target compound provides acid-labile protection, enabling deprotection under mild acidic conditions. In contrast, benzyl-protected pyrrolidines (e.g., (3S,4S)-1-benzylpyrrolidine-3,4-diol) require harsher conditions (e.g., hydrogenolysis) for deprotection, limiting compatibility with acid-sensitive substrates .
Biological Activity
(3R,4R)-1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound is characterized by its unique structure, which includes a pyrrolidine ring and two methylsulfonyl groups, contributing to its reactivity and interaction with biological systems.
- IUPAC Name : tert-butyl (3R,4R)-3,4-bis((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
- Molecular Formula : CHN OS
- Molecular Weight : 359.42 g/mol
- CAS Number : 90481-30-4
The biological activity of (3R,4R)-1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of methylsulfonyl groups enhances its solubility and bioavailability, facilitating its absorption and distribution in biological systems.
Antimicrobial Activity
Recent studies have indicated that (3R,4R)-1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine exhibits significant antimicrobial properties. In vitro assays demonstrated that the compound effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In cellular models of inflammation induced by lipopolysaccharides (LPS), (3R,4R)-1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a potential role in treating inflammatory diseases.
Enzyme Inhibition
Studies have shown that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the activity of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could provide therapeutic benefits in conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, (3R,4R)-1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine was tested against clinical isolates. The results indicated a robust antimicrobial effect that supports its potential use as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Response
A study conducted on murine macrophages treated with LPS showed that (3R,4R)-1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine reduced the expression of inflammatory markers by over 50% compared to untreated controls. This emphasizes its potential application in managing inflammatory disorders.
Q & A
Q. What are the key synthetic strategies for preparing (3R,4R)-1-Boc-3,4-bis[(methylsulfonyl)oxy]pyrrolidine with stereochemical fidelity?
The synthesis typically involves sequential functionalization of a pyrrolidine scaffold. A Boc (tert-butoxycarbonyl) group is introduced first at the nitrogen to protect the amine, followed by selective sulfonylation of the 3R and 4R hydroxyl groups using methylsulfonyl chloride under basic conditions. Stereochemical control is achieved via chiral starting materials or enzymatic resolution methods. Critical steps include monitoring reaction progress via TLC or HPLC to avoid over-sulfonylation and racemization .
Q. How is the compound characterized to confirm its stereochemistry and purity?
- NMR spectroscopy : H and C NMR are used to verify substituent positions and Boc/sulfonyl group integration.
- X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis (as demonstrated for analogous pyrrolidine derivatives in structural studies) is definitive .
- Chiral HPLC : To assess enantiomeric excess (>99% ee is typical for synthetic batches) .
Q. What are the primary applications of this compound in academic research?
It serves as a versatile intermediate in asymmetric synthesis, particularly for:
- Chiral ligand preparation : Derivatives like (3R,4R)-bis(diphenylphosphino)pyrrolidine are used in Rh-catalyzed hydrogenation .
- Prodrug activation : The sulfonyloxy groups act as leaving groups in nucleophilic substitution reactions to generate bioactive molecules .
Advanced Research Questions
Q. How can researchers resolve low yields during the sulfonylation step of the 3R and 4R hydroxyl groups?
Common issues include steric hindrance or competing side reactions. Solutions:
- Use bulky bases (e.g., DMAP) to enhance sulfonyl group transfer efficiency.
- Optimize reaction temperature (0–5°C reduces decomposition).
- Employ microwave-assisted synthesis to accelerate kinetics and improve regioselectivity (based on analogous sulfonylation protocols) .
Q. What analytical methods differentiate between stereoisomeric impurities (e.g., 3S,4S) in the final product?
- Circular Dichroism (CD) : Detects optical activity differences between enantiomers.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities via isotopic patterns.
- Vibrational optical activity (VOA) : Emerging technique for distinguishing diastereomers in complex mixtures .
Q. How does the Boc protection strategy influence downstream reactivity in cross-coupling reactions?
The Boc group stabilizes the pyrrolidine nitrogen against oxidation but may sterically hinder nucleophilic attacks. For Pd-catalyzed couplings (e.g., Suzuki-Miyaura), temporary Boc removal (via TFA) followed by re-protection post-reaction is recommended. Comparative studies show Boc deprotection kinetics (t½ ~30 min in 1M HCl/THF) are critical for reaction design .
Q. What contradictory data might arise in stability studies, and how should they be interpreted?
Discrepancies in hydrolytic stability reports (e.g., sulfonyloxy group lability in aqueous vs. anhydrous conditions) are common. Mitigation strategies:
- Conduct accelerated stability testing under controlled pH and humidity.
- Use O isotopic labeling to track hydrolysis pathways (validated in phosphorylated cyclohexane analogs) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
